molecular formula C21H23ClN4O4 B2361665 N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005303-97-8

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2361665
CAS No.: 1005303-97-8
M. Wt: 430.89
InChI Key: FDCFMKNXMCUWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide features a pyrido[2,3-d]pyrimidine-dione core substituted with ethoxy, ethyl, and methyl groups at positions 5, 6, and 1, respectively. The acetamide moiety is linked to a 3-chloro-4-methylphenyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-5-13-10-23-19-17(18(13)30-6-2)20(28)26(21(29)25(19)4)11-16(27)24-14-8-7-12(3)15(22)9-14/h7-10H,5-6,11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFMKNXMCUWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C21H23ClN4O4C_{21}H_{23}ClN_{4}O_{4} with a molecular weight of 430.9 g/mol. The structure includes a pyridopyrimidine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H23ClN4O4
Molecular Weight430.9 g/mol
CAS Number1005303-97-8

The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in cellular signaling pathways. These pathways are crucial for regulating cell growth, differentiation, and apoptosis.

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of TGF-β type I receptor kinase (ALK5), which plays a significant role in cancer progression and fibrosis .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of the pyridopyrimidine structure exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is under investigation .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Cancer Treatment : Due to its inhibitory effects on kinases associated with tumor growth, it may serve as a candidate for cancer immunotherapy.
  • Anti-Fibrotic Properties : The inhibition of TGF-β signaling could also position this compound as a treatment for fibrotic diseases .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities associated with this compound and its derivatives:

  • In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against specific cancer cell lines (e.g., K562 and DU145) .
    CompoundCell LineIC50 (μM)
    Derivative AK5620.013
    Derivative BDU1450.0165
  • Selectivity Profiling : The selectivity of the compound was assessed using a panel of over 320 protein kinases, confirming its specificity for ALK5/ALK4 inhibition .
  • Pharmacokinetic Studies : In animal models, pharmacokinetic analyses indicated favorable absorption and bioavailability profiles for related compounds, suggesting that similar properties may be expected for this compound .

Comparison with Similar Compounds

Research Implications and Gaps

  • Bioactivity Inference: The pyrido-pyrimidine-dione core is prevalent in kinase inhibitors, suggesting the target compound may inhibit enzymes like EGFR or CDK2.
  • Lumping Strategies : As per , compounds with similar cores (e.g., pyrimidine-diones) may be grouped for predictive modeling, but substituent variations necessitate individualized profiling .

Preparation Methods

Pyrido[2,3-d]pyrimidine Core Construction

The pyridopyrimidine scaffold is synthesized via cyclocondensation of a triaminopyrimidine precursor with a diketone or α,β-unsaturated carbonyl compound. Key substituents (5-ethoxy, 6-ethyl, 1-methyl) are introduced through sequential alkylation and nucleophilic substitution.

Acetamide Side Chain Installation

The acetamide moiety is appended via nucleophilic acyl substitution or Ullmann-type coupling at the pyridopyrimidine’s 3-position. The N-(3-chloro-4-methylphenyl) group is introduced using 3-chloro-4-methylaniline as the nucleophile.

Synthetic Routes to the Pyrido[2,3-d]pyrimidine Core

Cyclocondensation of Triaminopyrimidine with Ethyl Acetoacetate

Step 1: Formation of 5-Methyl-2,4-dioxohexanoate Intermediate
Ethyl acetoacetate reacts with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate (14 in). Hydrogenation using Pd/C produces ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate (15 ).

Step 2: Cyclization with 2,4,6-Triaminopyrimidine
Heating 15 with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C forms the dihydro-pyridopyrimidine intermediate 16 . Subsequent chlorination with thionyl chloride/DMF yields 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine (17 ).

Step 3: Functionalization of the Pyridopyrimidine Core

  • 5-Ethoxy Group : Alkylation of 17 with ethyl bromide in the presence of K2CO3.
  • 6-Ethyl Group : Reductive amination using propionaldehyde and NaBH3CN.
  • 1-Methyl Group : N-Methylation with methyl iodide and NaH.

Synthesis of the Acetamide Side Chain

Preparation of 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide

3-Chloro-4-methylaniline is acylated with bromoacetyl bromide in dichloromethane, yielding 2-bromo-N-(3-chloro-4-methylphenyl)acetamide (89% yield).

Reagent Conditions Yield
Bromoacetyl bromide DCM, 0°C, 2h 89%

Coupling to the Pyridopyrimidine Core

The bromoacetamide undergoes nucleophilic substitution with the pyridopyrimidine’s 3-amino group (generated via hydrolysis of 17 ) in DMF at 80°C.

Parameter Value
Solvent DMF
Temperature 80°C
Reaction Time 12h
Yield 67%

Optimization of Key Reaction Steps

Cyclocondensation Efficiency

Varying the solvent (diphenyl ether vs. DMF) and catalyst (piperidine vs. acetic acid) impacts cyclization yields:

Solvent Catalyst Yield
Diphenyl ether Piperidine 72%
DMF Acetic acid 58%

Reductive Amination for 6-Ethyl Substituent

Using NaBH3CN vs. NaBH4:

Reducing Agent Solvent Yield
NaBH3CN MeOH 81%
NaBH4 MeOH 63%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, CH2CH3), 2.88 (m, 1H, CH(CH3)2), 6.63 (s, 1H, pyridopyrimidine-H).
  • MS (ESI) : m/z 527.2 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Steric hindrance from the 6-ethyl group necessitates slow addition of alkylating agents.
  • Solubility Issues : Use of DMF/THF mixtures (4:1) enhances solubility during coupling.

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

StepSolventTemp. (°C)Yield (%)Reference
CyclizationDMF9072
AcylationTHFRT68
PurificationEtOAc/Hexane-80

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from structural analogs or assay variability. To address this:

  • Comparative SAR Studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) and test against standardized assays (e.g., kinase inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains, correlating with experimental IC₅₀ values .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line purity, incubation time) to minimize variability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm regiochemistry via proton assignments (e.g., δ 12.50 ppm for NH in pyrimidine cores) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 344.21) and fragmentation patterns .
  • Elemental Analysis : Ensure purity (e.g., C, N, S within 0.1% of theoretical values) .
  • HPLC : Assess purity >95% using C18 columns and gradient elution .

Advanced: What mechanistic insights guide the design of derivatives with enhanced selectivity?

Answer:

  • Pharmacophore Mapping : Identify critical moieties (e.g., 2,4-dioxo pyrido[2,3-d]pyrimidine) for target engagement using 3D-QSAR .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., chloro) to reduce CYP450-mediated oxidation .
  • Solubility Optimization : Replace ethoxy groups with hydrophilic substituents (e.g., morpholino) while maintaining potency .

Basic: How should researchers validate the compound’s stability under experimental conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
  • pH-Dependent Solubility : Use shake-flask method across pH 1–7 to identify optimal storage buffers .

Advanced: What strategies mitigate off-target effects in in vivo models?

Answer:

  • Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target interactions .
  • Dose Escalation Studies : Determine MTD (maximum tolerated dose) in rodent models to refine therapeutic indices .
  • Isoform-Specific Assays : Test against related enzymes (e.g., kinase isoforms) to assess selectivity .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effectiveness .
  • Yield Optimization : Scale reaction volumes incrementally (10 mg → 1 g) while monitoring exothermic side reactions .
  • Intermediate Stability : Store hygroscopic intermediates under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: How can computational methods accelerate reaction optimization?

Answer:

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways .
  • Machine Learning : Train models on existing reaction data (e.g., solvents, catalysts) to predict optimal conditions .
  • High-Throughput Screening (HTS) : Use robotic platforms to test 100+ condition variants (e.g., solvent/base pairs) in parallel .

Basic: What structural features correlate with this compound’s bioactivity?

Answer:

  • Pyrido[2,3-d]pyrimidine Core : Essential for ATP-competitive inhibition in kinases .
  • 3-Chloro-4-methylphenyl Group : Enhances lipophilicity and membrane permeability .
  • Ethoxy Side Chain : Balances solubility and metabolic stability .

Q. Table 2: Structural Modifications and Bioactivity Trends

ModificationBioactivity ChangeReference
Ethoxy → Methoxy↓ Solubility, ↑ Half-life
Chloro → Fluoro↓ Potency, ↑ Selectivity
Methyl → EthylMinimal effect on IC₅₀

Advanced: What interdisciplinary approaches elucidate its mechanism of action?

Answer:

  • Cryo-EM/XRDC : Resolve compound-target complexes (e.g., kinase-ligand structures) at atomic resolution .
  • Metabolomics : Profile cellular metabolites (via LC-HRMS) to identify downstream pathway perturbations .
  • Kinome-Wide Profiling : Use PamStation® arrays to assess inhibition across 400+ kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.